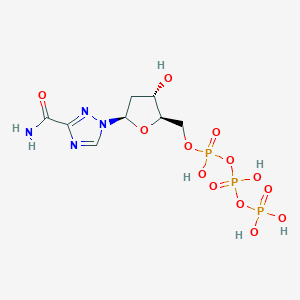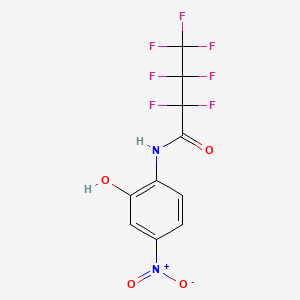
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a naphth[2,3-f]isoindole core with amino and imino substituents, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and isoindole precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the imino groups to amino groups, changing the compound’s functionality.
Substitution: The amino and imino groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully reduced amine compounds. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used as a probe or marker due to its distinct chemical properties. It can also be studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its effects on various biological targets and pathways to develop new drugs.
Industry: In industrial applications, the compound can be used as a dye, pigment, or intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism may vary depending on the specific application and target, but it generally involves the formation of covalent or non-covalent interactions that alter the target’s function.
Comparación Con Compuestos Similares
Similar Compounds
4,11-Diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-1H-naphth(2,3-f)isoindole-1,5,10-trione: This compound has a similar structure but with a methoxypropyl group instead of a propoxypropyl group.
4,11-Diamino-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone: This compound lacks the propoxypropyl group and has a different substitution pattern on the naphth[2,3-f]isoindole core.
Uniqueness
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-propoxypropyl)- is unique due to its specific substitution pattern and the presence of both amino and imino groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
62335-65-3 |
|---|---|
Fórmula molecular |
C22H22N4O4 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
4,11-diamino-1-imino-2-(3-propoxypropyl)naphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C22H22N4O4/c1-2-9-30-10-5-8-26-21(25)15-16(22(26)29)18(24)14-13(17(15)23)19(27)11-6-3-4-7-12(11)20(14)28/h3-4,6-7,25H,2,5,8-10,23-24H2,1H3 |
Clave InChI |
MRKCCNIBTBDTBE-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)



![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)

